molecular formula C8H10ClNO B12090411 4-[(2-Chloroethyl)amino]phenol CAS No. 49577-86-8

4-[(2-Chloroethyl)amino]phenol

Cat. No.: B12090411
CAS No.: 49577-86-8
M. Wt: 171.62 g/mol
InChI Key: DATJHFMEARFPDT-UHFFFAOYSA-N
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Description

4-[(2-Chloroethyl)amino]phenol (CAS 1204-69-9), also known as 4-[bis(2-chloroethyl)amino]phenol, is a nitrogen mustard derivative characterized by a phenolic ring substituted with a bis(2-chloroethyl)amino group at the para position (C₁₀H₁₃Cl₂NO) . This compound belongs to the class of alkylating agents, which exert cytotoxic effects by forming DNA crosslinks, disrupting replication, and inducing apoptosis. Its synthesis typically involves condensation reactions, such as the reduction of intermediates with NaBH₄ in methanol/THF systems, yielding products with high purity (e.g., 83.5% yield in ) .

The compound's applications are primarily in oncology, where it serves as a precursor for prodrugs in gene-directed enzyme prodrug therapy (GDEPT). For instance, self-immolative prodrugs derived from 4-[(2-chloroethyl)amino]phenol release active mustards upon enzymatic activation, demonstrating up to 70-fold higher potency than older analogs like CMDA .

Properties

CAS No.

49577-86-8

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-(2-chloroethylamino)phenol

InChI

InChI=1S/C8H10ClNO/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2

InChI Key

DATJHFMEARFPDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-[(2-chloroethyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with 2-chloroethanol in the presence of a base, such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-[(2-chloroethyl)amino]- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or distillation, to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(2-chloroethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Phenol, 4-[(2-chloroethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It has been investigated for its potential use as a chemotherapeutic agent due to its ability to interfere with DNA replication.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Phenol, 4-[(2-chloroethyl)amino]- involves its ability to alkylate DNA. The 2-chloroethyl group can form covalent bonds with the nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

  • Reactivity: The bis(2-chloroethyl)amino group in 4-[(2-chloroethyl)amino]phenol generates aziridinium ions under physiological conditions, enabling DNA crosslinking. Derivatives with electron-withdrawing groups (e.g., esters) exhibit delayed activation, reducing off-target toxicity .
  • Prodrug Efficiency: In GDEPT, prodrugs releasing 4-[(2-chloroethyl)amino]phenol show IC₅₀ differentials of 12–33-fold between CPG2-expressing and control cells, outperforming CMDA by 70-fold .
  • Toxicity Profile: The compound is classified as a hazardous substance (U150) due to genotoxicity, necessitating controlled prodrug strategies to mitigate systemic exposure .

Biological Activity

4-[(2-Chloroethyl)amino]phenol, also known as chloroethylaminophenol, is a compound of significant interest in pharmacology and toxicology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound 4-[(2-Chloroethyl)amino]phenol has the following chemical structure:

  • Molecular Formula : C10_{10}H12_{12}ClN\O
  • Molecular Weight : 201.66 g/mol
  • CAS Number : 102-06-7

The biological activity of 4-[(2-Chloroethyl)amino]phenol is primarily attributed to its ability to interact with various biological targets. The chloroethylamine moiety can undergo alkylation reactions with nucleophilic sites on proteins and nucleic acids, leading to potential cytotoxic effects. This mechanism is similar to that observed with other alkylating agents used in chemotherapy.

Anticancer Properties

Research has indicated that 4-[(2-Chloroethyl)amino]phenol exhibits anticancer activity . It has been studied for its ability to induce apoptosis in cancer cells through the following pathways:

  • DNA Damage : The compound can cause DNA cross-linking, which prevents replication and transcription, ultimately leading to cell death.
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in certain cancer cell lines, inhibiting their proliferation.

Antimicrobial Activity

In addition to its anticancer properties, 4-[(2-Chloroethyl)amino]phenol has demonstrated antimicrobial activity against various pathogens, including:

  • Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Fungi : Exhibits antifungal properties against common fungal strains.

In Vitro Studies

A study conducted on the cytotoxic effects of 4-[(2-Chloroethyl)amino]phenol revealed significant toxicity in cultured cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

In Vivo Studies

In vivo experiments using rodent models have shown that administration of the compound leads to tumor regression in xenograft models of human cancer. Significant reductions in tumor size were noted after treatment with doses ranging from 5 to 20 mg/kg.

Toxicological Profile

While the compound exhibits promising therapeutic effects, its toxicological profile is a concern:

  • Hematotoxicity : Studies indicate that high doses can lead to decreased erythrocyte counts and hemoglobin levels.
  • Nephrotoxicity : Research has shown that it may induce renal damage at elevated concentrations.

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